
Mirabegron
Descripción general
Descripción
Mirabegron es un compuesto farmacéutico utilizado principalmente en el tratamiento de la vejiga hiperactiva. Es un agonista del receptor adrenérgico beta-3 que funciona relajando el músculo detrusor en la vejiga, aumentando así su capacidad de almacenamiento y reduciendo los síntomas de urgencia, frecuencia e incontinencia . This compound fue aprobado por primera vez para uso médico en los Estados Unidos y la Unión Europea en 2012 .
Aplicaciones Científicas De Investigación
Treatment of Overactive Bladder
The primary application of mirabegron is in managing symptoms associated with OAB. Clinical trials have demonstrated its effectiveness in reducing the frequency of urination and the number of incontinence episodes.
-
Efficacy :
- In a randomized phase III trial, this compound at doses of 50 mg and 100 mg showed statistically significant reductions in mean daily incontinence episodes compared to placebo, with improvements noted as early as four weeks into treatment .
- Another study reported a reduction in micturition frequency and urgency episodes, highlighting its efficacy across various patient demographics, including men with lower urinary tract symptoms .
-
Safety Profile :
- This compound has a favorable safety profile compared to traditional antimuscarinics, with a significantly lower incidence of dry mouth (1.5% to 2.1% across doses) compared to tolterodine (8.6%) .
- The overall incidence of treatment-emergent adverse events was similar between this compound and placebo groups, indicating good tolerability .
Potential Off-Label Uses
Recent studies have explored this compound's role beyond OAB treatment:
- Weight Management : Research indicates that this compound may enhance brown adipose tissue thermogenesis, suggesting potential applications in obesity management . However, further studies are necessary to establish its efficacy in this area.
- Combination Therapy : this compound has been evaluated in combination with other agents like solifenacin for enhanced therapeutic effects on urinary symptoms. Trials have shown improved voided volume and reduced micturition frequency when used together .
Case Study 1: Efficacy in Elderly Patients
A study involving elderly patients demonstrated that this compound significantly improved OAB symptoms without increasing the risk of falls or cognitive impairment, common concerns in this demographic group .
Case Study 2: Long-Term Safety
A long-term safety study spanning 12 months confirmed that this compound maintained its efficacy while exhibiting a consistent safety profile. The incidence of serious adverse events was low and comparable to placebo groups .
Comparative Efficacy Table
Parameter | This compound (50 mg) | This compound (100 mg) | Tolterodine (4 mg) | Placebo |
---|---|---|---|---|
Mean Change in Incontinence Episodes/24h | -1.47 | -1.63 | -1.57 | -0.23 |
Mean Change in Micturitions/24h | -1.66 | -1.75 | -1.46 | -0.10 |
Incidence of Dry Mouth (%) | 0.5 | 2.1 | 8.6 | 1.5 |
Mecanismo De Acción
Mirabegron ejerce sus efectos activando selectivamente los receptores adrenérgicos beta-3 en la vejiga. Esta activación conduce a la relajación del músculo liso detrusor durante la fase de almacenamiento del ciclo de llenado y vaciado de la vejiga urinaria, aumentando así la capacidad de la vejiga y reduciendo los síntomas de urgencia y frecuencia . A diferencia de otros tratamientos, this compound no tiene actividad antimuscarínica significativa, lo que contribuye a su perfil de efectos adversos favorable .
Análisis Bioquímico
Biochemical Properties
Mirabegron is one of the only arylacylamide substrates to be catabolized by butyrylcholinesterase (BChE) . The compound interacts with BChE, leading to its hydrolysis . The interaction between this compound and BChE is characterized by a long pre-steady-state phase followed by a steady state .
Cellular Effects
This compound has the potential to increase human brown adipose tissue (BAT) activity, resting energy expenditure (REE), non-esterified fatty acid (NEFA) content, body temperature, heart rate (HR), blood pressure, and blood insulin content . These effects may lead to reductions in blood glucose levels in obese/overweight and diabetic patients .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with BChE. The compound is hydrolyzed by BChE, and this reaction follows a Michaelian behavior with a long pre-steady-state phase characterized by a burst . The induction time increases with substrate concentration .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. The hydrolysis of this compound by BChE displays a long pre-steady-state phase followed by a steady state . This indicates that the compound’s stability and degradation are influenced by its interaction with BChE .
Metabolic Pathways
This compound is involved in metabolic pathways catalyzed by BChE . The compound is hydrolyzed by BChE, indicating that it interacts with this enzyme in its metabolic pathway .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de Mirabegron implica varios pasos clave:
Reducción de Compuestos Intermedios: Un método consiste en reducir un compuesto en un solvente alcohólico bajo un ambiente de hidrógeno catalizado por paladio-carbono para obtener un intermedio.
Reacción de Acilación: El intermedio se mezcla luego con ácido 2-amino-4-tiazol acético en agua bajo la acción de un agente condensante a un pH de 1 a 7 y una temperatura de 10 a 30 grados Celsius para obtener this compound.
Métodos de Producción Industrial: La producción industrial de this compound a menudo implica el uso de solventes como 1,4-dioxano y triclorometano, seguido de recristalización utilizando tolueno para lograr altos rendimientos y pureza .
Análisis De Reacciones Químicas
Tipos de Reacciones: Mirabegron experimenta diversas reacciones químicas, que incluyen:
Oxidación: Puede oxidarse bajo condiciones específicas para formar diferentes productos.
Reducción: Las reacciones de reducción se utilizan en su síntesis, particularmente en la preparación de intermedios.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: El paladio-carbono es un catalizador común utilizado en reacciones de reducción.
Sustitución: El formaldehído puede actuar como reactivo en reacciones de sustitución, particularmente en la formación de impurezas.
Productos Principales:
Productos de Oxidación: Varias formas oxidadas de this compound.
Productos de Reducción: Intermedios utilizados en la síntesis de this compound.
Productos de Sustitución: Impurezas de dímero formadas a través de reacciones con formaldehído.
Comparación Con Compuestos Similares
Mirabegron se compara a menudo con otros compuestos utilizados para tratar la vejiga hiperactiva, como:
Solifenacina: Un agente antimuscarínico con un mecanismo de acción diferente.
Vibegron: Otro agonista del receptor adrenérgico beta-3 con eficacia similar pero propiedades farmacocinéticas diferentes
Unicidad:
Mecanismo de Acción: A diferencia de los agentes antimuscarínicos, this compound se dirige a los receptores adrenérgicos beta-3, lo que lleva a menos efectos secundarios relacionados con la actividad antimuscarínica.
Farmacocinética: this compound tiene una vida media más larga en comparación con algunos otros tratamientos, lo que permite una dosificación una vez al día.
Compuestos Similares:
- Solifenacina
- Vibegron
- Tolterodina
This compound destaca por su mecanismo de acción único y su perfil de seguridad favorable, lo que lo convierte en una opción valiosa para pacientes con vejiga hiperactiva.
Actividad Biológica
Mirabegron is a novel pharmacological agent classified as a β3-adrenoceptor agonist, primarily used in the treatment of overactive bladder (OAB). Its mechanism of action differs from traditional antimuscarinic agents, making it a significant option for patients who may experience adverse effects from those medications. This article delves into the biological activity of this compound, highlighting its efficacy, safety, and tolerability based on diverse research findings.
This compound selectively stimulates β3-adrenoceptors in the bladder detrusor muscle, leading to relaxation and increased bladder capacity during storage. This action contrasts with antimuscarinic agents that inhibit acetylcholine's effect on muscarinic receptors, often leading to side effects such as dry mouth and constipation. The unique mechanism of this compound allows for improved symptom management in OAB without the common adverse effects associated with antimuscarinics.
Efficacy in Clinical Trials
Numerous clinical studies have evaluated the efficacy of this compound in treating OAB symptoms. Below is a summary of key findings from pivotal trials:
The results consistently demonstrate that this compound significantly reduces the frequency of micturitions and urgency episodes compared to placebo, with benefits observable as early as four weeks into treatment.
Safety and Tolerability
This compound's safety profile has been extensively studied. The most common treatment-emergent adverse events reported include hypertension, urinary tract infections, and nasopharyngitis. Importantly, the incidence of dry mouth—often a significant concern with antimuscarinic therapies—is notably lower with this compound:
Adverse Event | This compound 50 mg | This compound 100 mg | Tolterodine ER 4 mg |
---|---|---|---|
Dry Mouth | 2.1% | 0.5% | 8.6% |
Hypertension | Similar rates | Similar rates | Similar rates |
Urinary Tract Infection | Similar rates | Similar rates | Similar rates |
The low occurrence of dry mouth positions this compound as a favorable option for patients who are sensitive to this side effect.
Case Studies and Long-term Utilization
A patient utilization survey indicated that about 50.7% of participants continued using this compound after six months, with symptom relief reported by 45.2% of users and quality of life improvements noted by 41.7% . Discontinuation was primarily due to adverse effects (29.6%), emphasizing the importance of monitoring patient tolerance.
In another quasi-experimental study conducted in Barcelona, Spain, a structured intervention aimed at optimizing this compound use resulted in a 57% treatment discontinuation rate , highlighting the need for ongoing assessment and patient education regarding medication management .
Propiedades
IUPAC Name |
2-(2-amino-1,3-thiazol-4-yl)-N-[4-[2-[[(2R)-2-hydroxy-2-phenylethyl]amino]ethyl]phenyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2S/c22-21-25-18(14-28-21)12-20(27)24-17-8-6-15(7-9-17)10-11-23-13-19(26)16-4-2-1-3-5-16/h1-9,14,19,23,26H,10-13H2,(H2,22,25)(H,24,27)/t19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBAPPPCECJKMCM-IBGZPJMESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNCCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](CNCCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101021648 | |
Record name | Mirabegron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101021648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Mirabegron is a potent and selective agonist of beta-3 adrenergic receptors. The activation of beta-3 receptors relaxes detrusor smooth muscle during the storage phase of the urinary bladder fill-void cycle, which increases the bladder's storage capacity thereby alleviating feelings of urgency and frequency. | |
Record name | Mirabegron | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08893 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
223673-61-8 | |
Record name | Mirabegron | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=223673-61-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mirabegron [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0223673618 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mirabegron | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08893 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Mirabegron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101021648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-Amino-1,3-thiazol-4-yl)-N-[4-(2-{[(2R)-2-hydroxy-2-phenylethyl]amino}ethyl)phenyl] acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MIRABEGRON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MVR3JL3B2V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of mirabegron?
A1: this compound is a potent and selective β3-adrenoceptor (β3-AR) agonist. [, , ] This means it binds to and activates β3-ARs, primarily found in the bladder. [, ]
Q2: What are the downstream effects of this compound binding to β3-ARs in the bladder?
A2: Activation of β3-ARs in the bladder leads to detrusor smooth muscle relaxation. [, ] This relaxation increases bladder capacity and reduces bladder contractions, thus alleviating symptoms of overactive bladder (OAB). [, ]
Q3: Are there any off-target effects associated with this compound?
A3: Research suggests this compound may also interact with other receptors, notably α1-adrenoceptors in tissues like the prostate and urethra. [, ] At higher concentrations, this interaction appears to be antagonistic, potentially contributing to this compound's overall effects. [, ]
Q4: How does this compound affect tissues beyond the bladder?
A4: Studies indicate that this compound can influence other tissues, including:
- Brown adipose tissue (BAT): this compound stimulates BAT activity and thermogenesis, potentially impacting energy expenditure. [, , ]
- White adipose tissue (WAT): this compound promotes the browning of WAT, potentially contributing to improved metabolic health. [, ]
- Erectile tissue: Research in diabetic rats suggests this compound may improve erectile function, potentially by enhancing neurogenic relaxation in the corpus cavernosum. []
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C17H24N4O3S. Its molecular weight is 364.47 g/mol.
Q6: Is there any information available regarding the spectroscopic data of this compound?
A6: While specific spectroscopic data hasn't been extensively detailed in the provided research, this compound's structure has been confirmed through various analytical techniques, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. [, ]
Q7: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?
A8: Studies in healthy volunteers show this compound is rapidly absorbed after oral administration. [] It undergoes metabolism primarily through amide hydrolysis, glucuronidation, and N-dealkylation or oxidation. [] Unchanged this compound is the major component found in plasma and excreta. [, ]
Q8: Are there any known drug interactions with this compound?
A9: this compound has been shown to interact with the α1-adrenergic antagonist tamsulosin. [] While this pharmacokinetic interaction exists, studies suggest it doesn't cause clinically significant changes in cardiovascular safety. []
Q9: How do the pharmacokinetic properties of this compound relate to its dosing regimen?
A10: this compound's pharmacokinetic profile, characterized by rapid absorption and a relatively short half-life, supports its once-daily dosing regimen for OAB treatment. [, ]
Q10: What in vitro models have been used to study this compound's effects?
A10: Various in vitro models have been employed, including:
- Isolated tissue preparations: These studies have explored this compound's relaxant effects on bladder, prostate, and coronary artery tissues. [, , ]
- Cultured cells: Research has utilized cell lines like 3T3-L1 cells and primary rat Sertoli cells to investigate this compound's influence on adipogenesis, gene expression, and cellular signaling pathways. [, ]
Q11: What animal models have been used to investigate this compound's efficacy?
A11: Animal models have played a crucial role in understanding this compound's actions, with studies employing:
- Rodent models of OAB: These studies have demonstrated this compound's ability to improve urodynamic parameters and reduce bladder overactivity. [, ]
- Diabetic rat models: Research has explored this compound's potential to ameliorate erectile dysfunction in the context of diabetes. []
- High-fat diet-induced obese mice: These models have helped elucidate this compound's impact on metabolic health, including body weight, adiposity, and glucose tolerance. []
Q12: What is the evidence for this compound's efficacy in humans?
A13: Numerous clinical trials have investigated this compound for the treatment of OAB, consistently demonstrating its efficacy in reducing urinary frequency, urgency, and incontinence episodes. [, , ]
Q13: What are the known side effects associated with this compound?
A14: While generally well-tolerated, this compound may cause side effects, with the most common ones being hypertension, nasopharyngitis, and urinary tract infections. [, ]
Q14: Are there any known long-term safety concerns associated with this compound use?
A14: Long-term safety data on this compound is still accumulating. While initial studies indicate a favorable safety profile, continued monitoring and research are necessary to fully assess potential long-term effects.
Q15: What are the potential future applications of this compound beyond OAB treatment?
A17: Given its effects on BAT, WAT, and glucose metabolism, this compound holds promise for potential applications in metabolic disorders like obesity and type 2 diabetes. [, , ] Further research is needed to explore these possibilities.
Q16: What are the key areas for future research on this compound?
A16: Key areas of research include:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.